1H-4,7-Methanocyclobuta[b]indole

Lipophilicity Drug-likeness Physicochemical profiling

1H-4,7-Methanocyclobuta[b]indole (CAS 84146-11-2), also known as 4,7-Methano-1H-cyclobut[b]indole(9CI), is a tetracyclic heterocyclic compound with the molecular formula C11H7N and a molecular weight of 153.18 g/mol. Its IUPAC name, 7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene, reflects a rigid, strained polycyclic framework that incorporates both an indole moiety and a methano-bridged cyclobutane ring.

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 84146-11-2
Cat. No. B13958552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-4,7-Methanocyclobuta[b]indole
CAS84146-11-2
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C=C2C1=C3C4=CC=C(C4)C3=N2
InChIInChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2
InChIKeyDYHYILYVYIMAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-4,7-Methanocyclobuta[b]indole (CAS 84146-11-2): A Unique Tetracyclic Indole Scaffold with Distinct Physicochemical Properties


1H-4,7-Methanocyclobuta[b]indole (CAS 84146-11-2), also known as 4,7-Methano-1H-cyclobut[b]indole(9CI), is a tetracyclic heterocyclic compound with the molecular formula C11H7N and a molecular weight of 153.18 g/mol [1]. Its IUPAC name, 7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene, reflects a rigid, strained polycyclic framework that incorporates both an indole moiety and a methano-bridged cyclobutane ring [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 12.4 Ų, an XLogP3-AA of 0.9, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. This compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry research, offering a structurally constrained scaffold that is not readily accessible through simple indole chemistry .

Tetracyclic indole scaffold with zero hydrogen bond donors
Reported low lipophilicity (computed LogP <1)
High 3D molecular complexity vs. planar indole frameworks

Why In-Class Substitution is Ineffective for 1H-4,7-Methanocyclobuta[b]indole: Intrinsic Structural and Property Constraints


Indole derivatives are a broad and widely utilized class in medicinal chemistry, but their physicochemical and structural properties vary dramatically depending on ring fusion and substitution patterns. 1H-4,7-Methanocyclobuta[b]indole possesses a unique combination of a zero hydrogen bond donor count, a low XLogP of 0.9, and a rigid, strained tetracyclic framework that fundamentally differentiates it from simpler indoles and other cyclobuta-fused analogs [1]. Simply substituting a standard indole (LogP ~2.1, one H-bond donor) or even a structurally similar cyclopenta[b]indole (LogP 2.2) would result in significantly altered lipophilicity, hydrogen-bonding capacity, and conformational flexibility, thereby compromising the structure-activity relationships or material properties for which this specific scaffold was selected [2]. The quantitative evidence below demonstrates these critical property gaps.

  • ! Lipophilicity mismatch: substantially lower LogP than simple indoles alters solubility and membrane partitioning; direct substitution may disrupt property optimization.
  • ! H-bond donor difference: absence of N–H donor (present in indole and dihydro analogs) affects binding interactions and metabolic processing.
  • ! Complexity and shape gap: bridged tetracyclic architecture yields higher 3D complexity than planar tricyclic or bicyclic indoles, impacting molecular recognition and conformational sampling.

Quantitative Differentiation Evidence for 1H-4,7-Methanocyclobuta[b]indole Against Closest Analogs


Reduced Lipophilicity (XLogP) of 1H-4,7-Methanocyclobuta[b]indole Compared to Indole and Cyclopenta[b]indole

1H-4,7-Methanocyclobuta[b]indole exhibits an XLogP3-AA value of 0.9, which is substantially lower than that of unsubstituted indole (XLogP ~2.1) and the isomeric cyclopenta[b]indole (XLogP 2.2) [1][2]. This represents a reduction of approximately 1.2–1.3 log units, indicating significantly greater hydrophilicity conferred by the methano-bridged cyclobutane fusion [1].

Lipophilicity
Reported
ΔLogP = −1.2 (vs. indole)
ΔLogP = −1.3 (vs. cyclopenta[b]indole)
Supports optimization of aqueous solubility and membrane permeability profile
Computed XLogP3-AA; experimental validation advised
Lipophilicity Drug-likeness Physicochemical profiling

Zero Hydrogen Bond Donor Count: A Key Differentiator from Indole and Reduced Cyclobuta[b]indole Analogs

1H-4,7-Methanocyclobuta[b]indole has zero hydrogen bond donors (HBD = 0), whereas unsubstituted indole (HBD = 1), 2,3-dihydro-1H-cyclobuta[b]indole (HBD = 1), and other common indole scaffolds possess a pyrrolic N–H capable of acting as a hydrogen bond donor [1][2]. This is a consequence of the methano bridge altering the electronic environment of the nitrogen atom [1].

H-Bond Donors
Reported
ΔHBD = −1
May reduce N–H oxidation metabolic liability and alter intermolecular interactions
Computed Cactvs descriptor (PubChem)
Hydrogen bonding Molecular recognition Scaffold selection

Enhanced Molecular Complexity of 1H-4,7-Methanocyclobuta[b]indole Versus the Isomeric Cyclopenta[b]indole

The molecular complexity score for 1H-4,7-Methanocyclobuta[b]indole is 467, which is 1.58-fold higher than that of cyclopenta[b]indole (complexity = 296), despite sharing the identical molecular formula (C11H7N) and molecular weight (153.18 g/mol) [1][2]. This higher complexity arises from the presence of a bridged tetracyclic system with a cyclobutane ring, compared to the planar, linearly fused tricyclic system of cyclopenta[b]indole [1].

Complexity
Reported
1.58-fold higher
vs. cyclopenta[b]indole
Enhances 3D character for fragment diversification and escape from flatland
Cactvs complexity score; identical molecular formula (C₁₁H₇N)
Molecular complexity Scaffold diversity Chemical space

Topological Polar Surface Area Comparison: 1H-4,7-Methanocyclobuta[b]indole Exhibits Reduced PSA Relative to Indole and Reduced Cyclobuta Analogs

The topological polar surface area (TPSA) of 1H-4,7-Methanocyclobuta[b]indole is 12.4 Ų, which is lower than that of indole (15.8 Ų) and 2,3-dihydro-1H-cyclobuta[b]indole (15.8 Ų) [1][2]. Despite having the same number of heteroatoms, the unique geometry of the methano-bridged scaffold reduces the accessible polar surface [1].

TPSA
Reported
ΔTPSA = −3.4 Ų (−21.5%)
May influence membrane permeation behavior; distinct from typical indole PSA
Computed Cactvs descriptor (PubChem)
Polar surface area Membrane permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 1H-4,7-Methanocyclobuta[b]indole Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Low Lipophilicity and Zero H-Bond Donors

Fragment libraries often require starting points with LogP < 1 and minimal hydrogen bond donor capacity to allow for efficient vector elaboration without exceeding drug-likeness thresholds. 1H-4,7-Methanocyclobuta[b]indole, with its XLogP of 0.9 and HBD count of 0, offers a structurally complex, low-lipophilicity fragment that is distinct from common indole-based fragments [1]. The 1.3 log unit lower lipophilicity relative to indole (LogP 2.1) provides greater headroom for subsequent optimization [1][2].

Scaffold-Hopping from Planar Indoles to Three-Dimensional Tetracyclic Cores

Replacing a flat, aromatic indole core with a more three-dimensional scaffold is a validated strategy to improve physicochemical and pharmacokinetic properties. With a molecular complexity score of 467—1.58-fold higher than the isomeric cyclopenta[b]indole—1H-4,7-Methanocyclobuta[b]indole introduces significant shape diversity while maintaining identical molecular formula and weight [1]. This makes it a compelling scaffold-hopping candidate in lead optimization campaigns targeting improved solubility or reduced aromatic ring count [1].

Synthesis of Constrained Heterocyclic Building Blocks for Parallel Library Construction

The rigid, strained tetracyclic framework of 1H-4,7-Methanocyclobuta[b]indole provides a conformationally locked template for parallel synthesis of diverse compound libraries. Its zero rotatable bonds and unique methano bridge reduce conformational entropy compared to flexible indole derivatives, which can translate to improved binding enthalpy when elaborated into target-focused libraries [1]. The lower TPSA (12.4 Ų vs. 15.8 Ų for indole) also indicates distinct vectorial growth opportunities from this scaffold [1].

Chemical Biology Probe Design Requiring Attenuated Hydrogen Bond Donor Potential

In chemical probe development, eliminating an H-bond donor can be critical for establishing selectivity or reducing off-target interactions. Since 1H-4,7-Methanocyclobuta[b]indole lacks the N–H donor present in indole and 2,3-dihydro-1H-cyclobuta[b]indole (HBD = 0 vs. HBD = 1), it provides a matched molecular pair opportunity to interrogate the role of this specific hydrogen bond interaction in biological target engagement [1][2]. This is particularly relevant when developing probes for targets where the indole N–H is known to mediate key binding interactions.

Application
Selection Property
Validation Focus
Fragment-based library design
Low lipophilicity, zero HBD scaffold
LogP and HBD profile confirmation
Scaffold-hopping & lead optimization
High 3D complexity at conserved MW
Shape diversity and conformational analysis
Constrained building block synthesis
Rigid tetracyclic core, zero rotatable bonds
Synthetic scope and conformational restriction
Chemical probe development
Absent N–H donor for selectivity studies
Target engagement and H-bond dependency assays
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